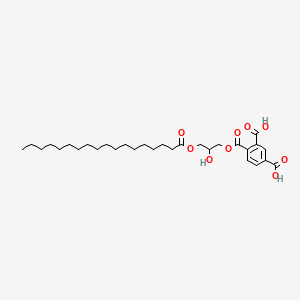

1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate

Description

1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate is a complex organic compound with a unique structure that includes a hydroxy group, an ester linkage, and a tricarboxylate moiety

Properties

CAS No. |

85098-97-1 |

|---|---|

Molecular Formula |

C30H46O9 |

Molecular Weight |

550.7 g/mol |

IUPAC Name |

4-(2-hydroxy-3-octadecanoyloxypropoxy)carbonylbenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C30H46O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(32)38-21-24(31)22-39-30(37)25-19-18-23(28(33)34)20-26(25)29(35)36/h18-20,24,31H,2-17,21-22H2,1H3,(H,33,34)(H,35,36) |

InChI Key |

FYBRATJWVPMOTD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with 2-hydroxy-3-((1-oxooctadecyl)oxy)propyl alcohol. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. The use of a catalyst bed can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester linkage can be reduced to form an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halides or amines.

Scientific Research Applications

Pharmaceutical Applications

The compound's structure allows it to function as a potential drug delivery agent. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly beneficial in formulating medications for cancer therapy where solubility is a critical factor.

Material Science

In material science, this compound can be utilized as a polymer additive to enhance the mechanical properties of plastics and elastomers. Its incorporation into polymer matrices can improve thermal stability and tensile strength, making it suitable for high-performance applications such as automotive and aerospace components.

Biochemical Research

The compound serves as a valuable reagent in biochemical assays. Its hydroxyl groups can participate in various chemical reactions, making it useful for synthesizing other biologically active compounds. It has been investigated for its potential role in enzyme inhibition studies due to its structural similarities with natural substrates.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Drug Delivery Systems | Investigated the encapsulation of anticancer drugs | Demonstrated improved solubility and sustained release profiles compared to traditional carriers. |

| Polymer Blends | Used as an additive in polyolefin blends | Resulted in enhanced mechanical properties and thermal stability under stress conditions. |

| Biochemical Assays | Evaluated as an enzyme inhibitor | Showed promising results in inhibiting specific enzymes linked to metabolic disorders. |

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and ester linkage allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The tricarboxylate moiety can chelate metal ions, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

2-Hydroxy-3-((1-oxooctyl)oxy)propyl decanoate: Similar structure but with a shorter alkyl chain.

2-Hydroxy-3-((1-oxooctyl)oxy)propyl ester: Another ester with a similar backbone but different functional groups.

Uniqueness

1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate is unique due to its combination of a long alkyl chain, hydroxy group, ester linkage, and tricarboxylate moiety. This combination of functional groups provides it with distinct chemical and physical properties, making it valuable for various applications .

Biological Activity

1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate, also known as C30H46O9 , is a complex organic compound with significant biological activity. Its molecular weight is approximately 550.7 g/mol . This compound is notable for its potential applications in pharmaceuticals and biotechnology due to its unique structural properties.

The biological activity of 1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

- Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid membranes, which could modulate membrane fluidity and influence cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : Research indicates that derivatives of similar compounds exhibit antimicrobial properties against various pathogens. The specific activity of 1-(2-Hydroxy-3-((1-oxooctadecyl)oxy)propyl) dihydrogen benzene-1,2,4-tricarboxylate against bacteria like Escherichia coli and Staphylococcus aureus has been explored in vitro .

- Cell Viability Studies : In vitro assays have shown that this compound can impact cell viability in cancer cell lines, suggesting potential applications in cancer therapeutics. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in certain cancer cells .

Table 1: Summary of Biological Activities

Q & A

Q. How does the compound’s stereochemistry influence its physicochemical properties and reactivity?

- Methodological Answer : Synthesize enantiomerically pure forms via chiral catalysts (e.g., organocatalysts or metal-ligand complexes). Compare properties using polarimetry, circular dichroism (CD), and differential scanning calorimetry (DSC). Correlate stereochemical effects with DFT-calculated energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.